rac-cis-6-Hydroxy Methoxetamine Hydrochloride
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Overview
Description
It has a molecular weight of 285.76 and a molecular formula of C14H19NO3·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-6-Hydroxy Methoxetamine Hydrochloride involves multiple steps, starting from commercially available compounds. One common method includes the asymmetric reductive coupling of benzaldehyde with nitrone, followed by dehydroxylation of the resulting hydroxyamino alcohol in an aqueous hydrochloric acid solution with moderate palladium on carbon-catalyzed hydrogenolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-cis-6-Hydroxy Methoxetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
rac-cis-6-Hydroxy Methoxetamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel antidepressants.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-cis-6-Hydroxy Methoxetamine Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor . This interaction can lead to changes in synaptic plasticity and neurotransmission, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
rac-cis-6-Hydroxy Methoxetamine Hydrochloride can be compared with other similar compounds, such as:
Methoxetamine: A designer drug with similar structural features and pharmacological effects.
Ketamine: An NMDA receptor antagonist with well-known anesthetic and antidepressant properties.
N-ethylnorketamine Hydrochloride: A novel analog of methoxetamine with rapid antidepressant effects.
Properties
Molecular Formula |
C14H20ClNO3 |
---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
(2S,6S)-6-hydroxy-2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15-14(8-4-7-12(16)13(14)17)10-5-3-6-11(9-10)18-2;/h3,5-6,9,12,15-16H,4,7-8H2,1-2H3;1H/t12-,14-;/m0./s1 |
InChI Key |
XVVPBIGONLJUNG-KYSPHBLOSA-N |
Isomeric SMILES |
CN[C@@]1(CCC[C@@H](C1=O)O)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CNC1(CCCC(C1=O)O)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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